Peripheral Selectivity: Brain Catecholamine Levels vs. Nepicastat
Etamicastat exhibits true peripheral selectivity, in stark contrast to the centrally active DBH inhibitor nepicastat. Following oral administration (30 mg/kg) in spontaneously hypertensive rats, etamicastat significantly decreased noradrenaline levels in peripheral tissues (heart) but had no effect on brain noradrenaline levels [1]. In contrast, nepicastat (30 mg/kg) decreased noradrenaline levels in both the heart and the brain (parietal cortex) [1]. This difference is mechanistically explained by etamicastat's 5- to 50-fold lower in vitro permeability compared to nepicastat [2].
| Evidence Dimension | Effect on brain noradrenaline levels |
|---|---|
| Target Compound Data | No significant effect on noradrenaline levels in parietal cortex |
| Comparator Or Baseline | Nepicastat (30 mg/kg) significantly decreased noradrenaline levels in parietal cortex |
| Quantified Difference | Qualitative difference; Etamicastat = no effect, Nepicastat = significant decrease |
| Conditions | Spontaneously hypertensive rats, oral administration of 30 mg/kg |
Why This Matters
For researchers studying cardiovascular diseases where CNS effects are confounding variables, etamicastat is the preferred tool compound to isolate peripheral sympathetic mechanisms.
- [1] Bonifácio MJ, et al. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat. Eur J Pharmacol. 2015;751:50-8. View Source
- [2] Loureiro AI, et al. Role of P-glycoprotein and permeability upon the brain distribution and pharmacodynamics of etamicastat: a comparison with nepicastat. Xenobiotica. 2015;45(9):828-39. View Source
